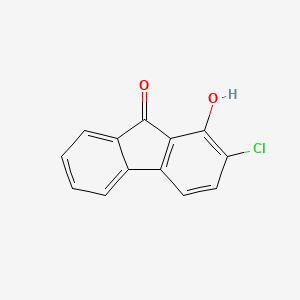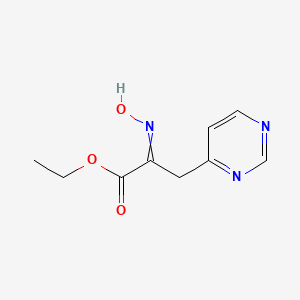
2-Ethoxy-4-iodo-1-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group, an iodine atom, and a pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-iodophenol.
Etherification: The first step involves the etherification of 2-ethoxyphenol with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2-ethoxy-1-(pentyloxy)benzene.
Iodination: The final step involves the iodination of 2-ethoxy-1-(pentyloxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-iodo-1-(pentyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy and pentyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Scientific Research Applications
2-Ethoxy-4-iodo-1-(pentyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and ether groups play a crucial role in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-bromo-1-(pentyloxy)benzene: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-chloro-1-(pentyloxy)benzene: Similar structure but with a chlorine atom instead of iodine.
2-Ethoxy-4-fluoro-1-(pentyloxy)benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. The iodine atom also influences the compound’s physical properties, such as melting point and solubility.
Properties
CAS No. |
91123-11-4 |
|---|---|
Molecular Formula |
C13H19IO2 |
Molecular Weight |
334.19 g/mol |
IUPAC Name |
2-ethoxy-4-iodo-1-pentoxybenzene |
InChI |
InChI=1S/C13H19IO2/c1-3-5-6-9-16-12-8-7-11(14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
UJPKLZGNQMJVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)










![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
